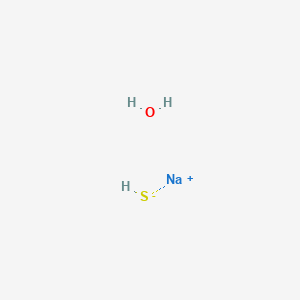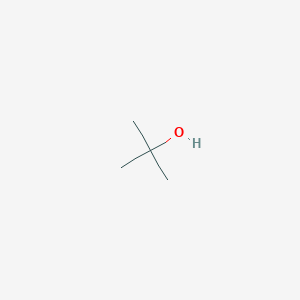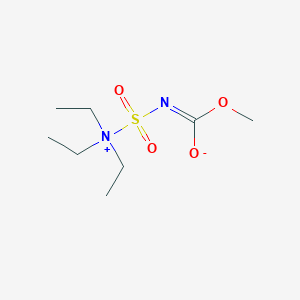
Sodium hydrosulfide hydrate
Vue d'ensemble
Description
Sodium hydrosulfide hydrate is a hydrated inorganic salt of sodium . It is used in the synthesis of (E)-2-cyano-2-(thiazolidin-2-ylidene)ethanethioamide .
Synthesis Analysis
Sodium hydrosulfide hydrate is synthesized by treating sodium ethoxide (NaOEt) with hydrogen sulfide . It can also be produced by the reaction of sodium with hydrogen sulfide . In the industry, it is used as a sulfur nucleophile to induce the C-S bond formation in α,β-dichloro vinyl ketones to form 5- to 8-membered cyclic thioethers .Molecular Structure Analysis
The molecular formula of Sodium hydrosulfide hydrate is H3NaOS . At temperatures above 360 K, Sodium hydrosulfide adopts the NaCl structure, which implies that the HS− behaves as a spherical anion owing to its rapid rotation, leading to equal occupancy of eight equivalent positions .Chemical Reactions Analysis
Sodium hydrosulfide hydrate is a highly alkaline liquid with a pH range of 11.5 to 12.5 . The level of H2S vapors evolving from the solution is significantly increased by lowering the pH of the solution by allowing the solution to come into contact with acids or acidic materials .Physical And Chemical Properties Analysis
Sodium hydrosulfide hydrate is a yellowish crystalline solid . It has a melting point of 52-54°C . It is highly soluble in water .Applications De Recherche Scientifique
Synthesis of Thioethers
Sodium hydrosulfide hydrate: is commonly used as a sulfur nucleophile in organic synthesis. It facilitates the formation of C-S bonds in α,β-dichloro vinyl ketones, leading to the creation of 5- to 8-membered cyclic thioethers . These thioethers are valuable in the development of pharmaceuticals and agrochemicals due to their biological activity.
Production of Benzothiazoles
In the pharmaceutical industry, benzothiazoles are an important class of compounds with various therapeutic propertiesSodium hydrosulfide hydrate is employed in the synthesis of benzothiazoles, which are used in drugs with antifungal, anticancer, and anti-inflammatory activities .
Development of Heterocyclic Compounds
The compound is instrumental in the synthesis of heterocyclic compounds such as 4-methoxybenzothioamide and 2-(4-methoxyphenyl)imidazoline . These compounds have applications in medicinal chemistry, where they are explored for their potential use in treating various diseases.
Synthesis of Flavonoids
Sodium hydrosulfide hydrate: is used in the synthesis of flavonoid derivatives, such as 7-chloro-4′-methoxythioflavone . Flavonoids are known for their antioxidant properties and are studied for their role in preventing chronic diseases.
Chemical Building Block
Due to its reactivity with sulfur, sodium hydrosulfide hydrate acts as a fundamental building block for creating a wide variety of compounds . Its ability to donate sulfur makes it a valuable reagent in the synthesis of complex molecules.
Research and Laboratory Applications
As a reduction reagent, sodium hydrosulfide hydrate is used in various research and laboratory applications. It’s particularly useful in experiments where a reliable source of sulfide is required .
Mécanisme D'action
Target of Action
Sodium hydrosulfide hydrate (NaSH·xH2O) is a hydrated inorganic salt of sodium . It primarily targets α,β-dichloro vinyl ketones, acting as a sulfur nucleophile to induce the formation of 5- to 8-membered cyclic thioethers .
Mode of Action
The mode of action of sodium hydrosulfide hydrate involves a chemical reaction with α,β-dichloro vinyl ketones. As a sulfur nucleophile, it induces the formation of cyclic thioethers . This reaction is a key step in the synthesis of various organic compounds.
Biochemical Pathways
The compound’s role as a sulfur nucleophile suggests it may influence pathways involving sulfur-containing compounds or those requiring the formation of cyclic thioethers .
Pharmacokinetics
Its solubility in water suggests it could be readily absorbed and distributed in the body
Result of Action
The primary result of sodium hydrosulfide hydrate’s action is the formation of 5- to 8-membered cyclic thioethers . This reaction is crucial in the synthesis of various organic compounds.
Action Environment
The action of sodium hydrosulfide hydrate can be influenced by environmental factors. For instance, the evolution of hydrogen sulfide gas from NaHS solutions is noticeably increased when the pH of the solution is below 10.2 . Additionally, the compound’s reactivity can be increased when the solution is heated above 49°C . Therefore, the compound’s action, efficacy, and stability can be significantly affected by the pH and temperature of its environment .
Safety and Hazards
Sodium hydrosulfide hydrate is considered hazardous. It causes severe skin burns and eye damage. It is toxic if swallowed, in contact with skin, or if inhaled . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
Orientations Futures
Propriétés
IUPAC Name |
sodium;sulfanide;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Na.H2O.H2S/h;2*1H2/q+1;;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNKXTIAQRUWLRL-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.[Na+].[SH-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H3NaOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10583410 | |
| Record name | Sodium hydrosulfide--water (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10583410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
74.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium hydrosulfide hydrate | |
CAS RN |
207683-19-0 | |
| Record name | Sodium hydrosulfide--water (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10583410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium hydrosulfide hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















